N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
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Overview
Description
N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound featuring an adamantane moiety, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through the reaction of adamantane with ethyl bromide in the presence of a strong base like sodium hydride.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride and methyl iodide.
Coupling with Piperidine: The piperidine ring is introduced by reacting the thiadiazole derivative with 4-piperidone under acidic conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the piperidine-thiadiazole intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom, using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The adamantane moiety is known for its antiviral properties, and the thiadiazole ring is investigated for its antimicrobial and anti-inflammatory activities.
Medicine
In medicine, the compound is explored for its potential use in drug development. The combination of adamantane and thiadiazole rings may provide synergistic effects, making it a candidate for treating various diseases, including viral infections and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral replication by blocking ion channels, while the thiadiazole ring can inhibit enzymes involved in inflammatory pathways. The piperidine ring enhances the compound’s binding affinity to its targets, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane structure.
Thiadiazole Derivatives: Compounds with antimicrobial and anti-inflammatory properties.
Piperidine Derivatives: Compounds used in various pharmacological applications.
Uniqueness
N-[1-(adamantan-1-yl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is unique due to the combination of its structural components. The presence of the adamantane moiety provides stability and antiviral properties, while the thiadiazole ring offers antimicrobial and anti-inflammatory activities. The piperidine ring enhances the compound’s pharmacokinetic properties, making it a versatile candidate for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4OS/c1-14(22-10-16-7-17(11-22)9-18(8-16)12-22)23-20(27)13-26-5-3-19(4-6-26)21-25-24-15(2)28-21/h14,16-19H,3-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNMAMHFLDGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC(C)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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